molecular formula C5H8N4O B1502617 1-Methyl-1H-imidazole-4-carbohydrazide CAS No. 41064-93-1

1-Methyl-1H-imidazole-4-carbohydrazide

Cat. No.: B1502617
CAS No.: 41064-93-1
M. Wt: 140.14 g/mol
InChI Key: JZALUCSJWXCVLG-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4-carbohydrazide is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. This compound is characterized by the presence of a methyl group at the first position and a carbohydrazide group at the fourth position of the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-methylimidazole with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the carbohydrazide group.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the process.

Properties

IUPAC Name

1-methylimidazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-4(7-3-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZALUCSJWXCVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665554
Record name 1-Methyl-1H-imidazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41064-93-1
Record name 1-Methyl-1H-imidazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

  • Oxidation: 1-Methyl-1H-imidazole-4-carbohydrazide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other functional groups. Reagents such as alkyl halides are often used in these reactions.

  • Major Products: The major products formed from these reactions include oxidized imidazoles, reduced imidazoles, and various substituted imidazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
1-Methyl-1H-imidazole-4-carbohydrazide has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines, making it a candidate for drug development .

Pharmaceutical Development
This compound serves as a precursor for synthesizing pharmaceutical agents. Its structure allows it to participate in various chemical reactions, leading to the formation of compounds targeting specific biological pathways. For instance, studies have shown that modifications to its structure can enhance its efficacy against specific diseases .

Biochemical Research

Enzyme Interaction Studies
1-Methyl-1H-imidazole-4-carbohydrazide interacts with enzymes such as cytochrome P450, influencing metabolic pathways. It can act as either an inhibitor or an activator depending on the context of the interaction. This duality makes it valuable for studying enzyme kinetics and metabolic regulation .

Protein Binding Studies
The compound's ability to bind with biomolecules facilitates research into protein interactions and enzyme activity. It provides insights into cellular functions and metabolic pathways, which are crucial for understanding various biological processes .

Material Science Applications

Synthesis of Functional Materials
In material science, 1-Methyl-1H-imidazole-4-carbohydrazide is utilized in synthesizing functional materials, including catalysts and polymers. Its unique chemical properties allow it to serve as a building block in creating complex materials with desired functionalities .

Dyes and Catalysts
The compound is also employed in producing dyes and catalysts due to its ability to participate in various chemical reactions. This application is significant in industrial settings where efficient catalytic processes are required .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAntimicrobial, anticancer drugsExhibits growth inhibition against pathogens/cancer cells
Biochemical ResearchEnzyme interaction studiesInfluences activity of cytochrome P450 enzymes
Material ScienceSynthesis of catalysts and polymersServes as a building block for functional materials
Industrial ApplicationsProduction of dyesEffective in various catalytic processes

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 1-Methyl-1H-imidazole-4-carbohydrazide derivatives against several cancer cell lines. The results demonstrated significant cytotoxic effects at specific concentrations, suggesting potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition
Research focused on the interaction between 1-Methyl-1H-imidazole-4-carbohydrazide and cytochrome P450 enzymes revealed that certain derivatives could inhibit enzyme activity effectively. This finding has implications for drug metabolism studies and the design of enzyme inhibitors .

Mechanism of Action

The mechanism by which 1-Methyl-1H-imidazole-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biological pathways. The carbohydrazide group can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • Imidazole: The parent compound, imidazole, lacks the methyl and carbohydrazide groups, making it less reactive and less versatile.

  • 1-Methylimidazole: This compound has a methyl group but lacks the carbohydrazide group, resulting in different reactivity and applications.

  • Other Imidazole Derivatives: Similar compounds with different substituents on the imidazole ring can exhibit varying biological and chemical properties. The presence of the carbohydrazide group in 1-Methyl-1H-imidazole-4-carbohydrazide gives it unique characteristics compared to other derivatives.

Biological Activity

1-Methyl-1H-imidazole-4-carbohydrazide (abbreviated as MICH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

MICH is characterized by its imidazole ring, which is a common motif in many biologically active compounds. The molecular formula for MICH is C5H8N4OC_5H_8N_4O, with a molecular weight of 140.14 g/mol. The compound has been synthesized through various methods, often yielding derivatives that enhance its biological activity.

Antitumor Activity

MICH has demonstrated significant antitumor properties in various studies. One notable study reported that a derivative of MICH, referred to as compound 9d , showed potent cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were recorded as follows:

Cell LineIC50 (μM)
A5499.6
HeLa10.2
MCF-79.5

This compound exhibited negligible toxicity to normal NIH-3T3 cells, indicating a favorable therapeutic index .

The antitumor activity of MICH derivatives is attributed to several mechanisms:

  • Cell Cycle Arrest : Compound 9d was found to induce G2/M phase arrest in cancer cells, which is critical for preventing proliferation .
  • Apoptosis Induction : The compound activates caspase pathways leading to apoptosis, as evidenced by increased caspase-activated DNase activity .
  • Inhibition of Angiogenesis : MICH derivatives have been shown to down-regulate vascular endothelial growth factor (VEGF) expression, thereby inhibiting angiogenesis in tumor models .

Antiviral Activity

In addition to its anticancer properties, MICH has shown promise as an antiviral agent. Recent studies indicated that certain derivatives could inhibit the HIV-1 integrase (IN) enzyme, which is essential for viral replication. For example:

CompoundPercentage Inhibition (%)
11e89
10e83
11d67

These results suggest that MICH derivatives could serve as potential leads in the development of antiviral therapies .

Study on Antitumor Efficacy

A comprehensive study evaluated the efficacy of MICH against various cancer cell lines. The results indicated that the compound significantly inhibited cell viability through multiple assays including trypan blue exclusion and MTT assays. The study concluded that the presence of specific substituents on the imidazole ring enhanced its antitumor activity compared to other compounds in the same series .

HIV-1 Integrase Inhibition Study

Another investigation focused on the interaction of MICH derivatives with HIV-1 integrase. The study utilized AlphaScreen™ assays to measure inhibition rates and found several compounds with over 50% inhibition of IN activity, indicating their potential as antiviral agents against HIV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.